molecular formula C12H21BrN2O B2494707 4-bromo-3-(butoxymethyl)-1-butyl-1H-pyrazole CAS No. 1856085-24-9

4-bromo-3-(butoxymethyl)-1-butyl-1H-pyrazole

Cat. No. B2494707
CAS RN: 1856085-24-9
M. Wt: 289.217
InChI Key: DXEGPZIXERMZCZ-UHFFFAOYSA-N
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Description

4-bromo-3-(butoxymethyl)-1-butyl-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and agriculture. This compound is a pyrazole derivative and is known for its unique properties that make it a valuable tool in scientific research.

Mechanism of Action

The mechanism of action of 4-bromo-3-(butoxymethyl)-1-butyl-1H-pyrazole is not well understood. However, it is believed to act as a nucleophile and form covalent bonds with other molecules. This property makes it a valuable tool in chemical synthesis and as a reagent in organic chemistry.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is known to have low toxicity and is not expected to have significant effects on living organisms at low concentrations.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-3-(butoxymethyl)-1-butyl-1H-pyrazole in lab experiments is its unique properties that make it a valuable tool in chemical synthesis and organic chemistry. Additionally, this compound has low toxicity and is not expected to have significant effects on living organisms at low concentrations. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are various future directions for the use of 4-bromo-3-(butoxymethyl)-1-butyl-1H-pyrazole in scientific research. One potential application is in the development of new pharmaceuticals and agrochemicals. This compound can also be used as a ligand in coordination chemistry and as a reagent in organic synthesis. Additionally, further studies are needed to understand the mechanism of action and biochemical and physiological effects of this compound. Finally, there is potential for the use of this compound in materials science, such as in the development of new polymers and catalysts.

Synthesis Methods

The synthesis of 4-bromo-3-(butoxymethyl)-1-butyl-1H-pyrazole involves the reaction of 1-bromo-3-chloropropane with butyl alcohol in the presence of a base, such as potassium carbonate, to form 3-butoxymethyl-1-bromopropane. The resulting compound is then reacted with hydrazine hydrate in the presence of a catalyst, such as copper(II) sulfate, to form this compound.

Scientific Research Applications

4-bromo-3-(butoxymethyl)-1-butyl-1H-pyrazole has various applications in scientific research. It is used as a building block in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It is also used as a ligand in coordination chemistry and as a reagent in organic synthesis. Additionally, this compound has potential applications in the field of materials science, such as in the development of new polymers and catalysts.

properties

IUPAC Name

4-bromo-3-(butoxymethyl)-1-butylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BrN2O/c1-3-5-7-15-9-11(13)12(14-15)10-16-8-6-4-2/h9H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEGPZIXERMZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)COCCCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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